2,3-Difluoro-4-iodobenzyl alcohol
Description
2,3-Difluoro-4-iodobenzyl alcohol (C₇H₅F₂IO, MW ≈ 270.03 g/mol) is a halogenated benzyl alcohol derivative featuring fluorine atoms at positions 2 and 3 and an iodine atom at position 4 on the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in coupling reactions (e.g., Ullmann or Suzuki-Miyaura) due to the iodine atom’s role as a leaving group . Its synthesis often involves halogenation or substitution reactions under controlled conditions with catalysts like copper iodide .
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
(2,3-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2 |
InChI Key |
MTFWHUKKGULCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodobenzyl alcohol typically involves the introduction of fluorine and iodine atoms onto a benzene ring followed by the introduction of the hydroxyl group. One common method is the halogenation of a benzyl alcohol derivative, where fluorine and iodine atoms are introduced through electrophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-iodobenzyl alcohol may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming difluorobenzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 2,3-Difluoro-4-iodobenzaldehyde or 2,3-Difluoro-4-iodobenzoic acid.
Reduction: Formation of 2,3-Difluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2,3-Difluoro-4-iodobenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-iodobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom may also play a role in facilitating the compound’s entry into cells or tissues. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physical Properties
Key Observations :
- Halogen Effects: The iodine atom in 2,3-difluoro-4-iodobenzyl alcohol significantly increases molecular weight compared to non-iodinated analogs (e.g., 2,3,4-trifluorobenzyl alcohol, MW 162.11 g/mol) .
Nucleophilic Substitution
The iodine atom in 2,3-difluoro-4-iodobenzyl alcohol facilitates cross-coupling reactions. For example, in Example 323 of EP 4,374,877 A2, a derivative of this compound underwent copper-catalyzed coupling to form a pyrrolo-pyridazine carboxamide . In contrast, 4-chloro-2,3-difluorobenzyl alcohol () is less reactive in such reactions due to chlorine’s weaker leaving-group ability .
Electronic Effects
The electron-withdrawing fluorine atoms at positions 2 and 3 deactivate the aromatic ring, directing electrophilic substitution to the para position (iodine site). This contrasts with 2,3,4-trifluorobenzyl alcohol, where the additional fluorine further deactivates the ring, reducing reactivity toward electrophiles .
Biological Activity
2,3-Difluoro-4-iodobenzyl alcohol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6F2I
- Molecular Weight : 238.03 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of 2,3-difluoro-4-iodobenzyl alcohol is largely influenced by its halogen substituents. The presence of both fluorine and iodine atoms can modify the electronic properties of the molecule, enhancing its interaction with biological targets such as enzymes and receptors. This compound may act as a substrate or inhibitor in various biochemical pathways, depending on the specific cellular context.
Antitumor Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2,3-difluoro-4-iodobenzyl alcohol. For instance, derivatives containing halogen substituents have shown promising results in inhibiting tumor growth in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2,3-Difluoro-4-iodobenzyl alcohol | MCF-7 (breast cancer) | Not specified | Induction of apoptosis |
| 4-Iodobenzyl derivatives | A549 (lung cancer) | 6.6 ± 0.6 | Inhibition of cell proliferation |
These findings suggest that halogenated benzyl alcohols can disrupt cellular processes critical for cancer cell survival, potentially through apoptosis induction or cell cycle arrest.
Enzyme Inhibition
In addition to its antitumor activity, 2,3-difluoro-4-iodobenzyl alcohol may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example:
-
Adenosine Receptors : Compounds with similar structures have been evaluated for their affinity towards adenosine receptors (ARs), particularly A1 and A3 subtypes. These receptors play crucial roles in various physiological processes including cell proliferation and apoptosis.
Receptor Type Binding Affinity (Ki) Efficacy A1 AR Moderate Full agonist A3 AR High Partial agonist
The interactions with ARs suggest that 2,3-difluoro-4-iodobenzyl alcohol could modulate signaling pathways relevant to cancer and other diseases.
Case Studies
-
Study on Anticancer Properties :
- A recent investigation into the effects of halogenated benzyl alcohols on breast cancer cells demonstrated that compounds with fluorine and iodine substitutions significantly reduced cell viability through apoptotic pathways. The study utilized flow cytometry to assess apoptosis rates and reported an increase in pro-apoptotic markers.
-
Enzyme Interaction Analysis :
- Another study focused on the binding profiles of fluorinated compounds to adenosine receptors. The results indicated that modifications at the benzyl position enhanced receptor affinity, suggesting a structure-activity relationship that could be exploited for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
